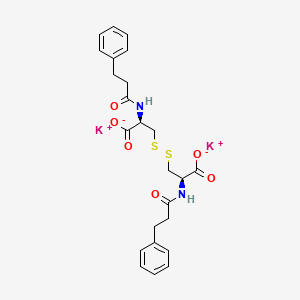
Cystine, N,N'-bis(hydrocinnamoyl)-, dipotassium salt, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- is a synthetic derivative of cystine, an oxidized dimer of the amino acid cysteine. This compound is characterized by the presence of hydrocinnamoyl groups attached to the cystine molecule, and it is commonly used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- typically involves the reaction of L-cystine with hydrocinnamic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dipotassium salt form is achieved by neutralizing the reaction mixture with potassium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The hydrocinnamoyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various cystine derivatives with modified functional groups, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability due to its disulfide bonds.
Medicine: Investigated for its potential anti-cancer properties and its role in reducing oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations
Mécanisme D'action
The compound exerts its effects primarily through the formation and reduction of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The hydrocinnamoyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-cystine: The parent compound, which lacks the hydrocinnamoyl groups.
N-acetylcysteine: A derivative of cysteine with acetyl groups, commonly used as a mucolytic agent.
Dithiothreitol (DTT): A reducing agent used to break disulfide bonds in proteins.
Uniqueness
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- is unique due to the presence of hydrocinnamoyl groups, which enhance its stability and reactivity compared to other cystine derivatives. This makes it particularly useful in applications requiring robust and stable disulfide bonds .
Propriétés
Numéro CAS |
65375-71-5 |
|---|---|
Formule moléculaire |
C24H26K2N2O6S2 |
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
dipotassium;(2R)-3-[[(2R)-2-carboxylato-2-(3-phenylpropanoylamino)ethyl]disulfanyl]-2-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C24H28N2O6S2.2K/c27-21(13-11-17-7-3-1-4-8-17)25-19(23(29)30)15-33-34-16-20(24(31)32)26-22(28)14-12-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t19-,20-;;/m0../s1 |
Clé InChI |
WYDLEMGNLRZCCC-TULUPMBKSA-L |
SMILES isomérique |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CSSC[C@@H](C(=O)[O-])NC(=O)CCC2=CC=CC=C2)C(=O)[O-].[K+].[K+] |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC(CSSCC(C(=O)[O-])NC(=O)CCC2=CC=CC=C2)C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


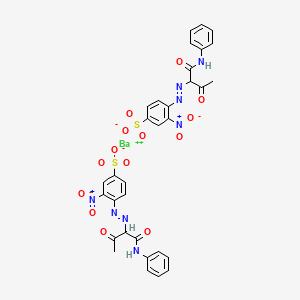
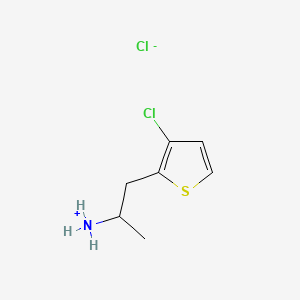


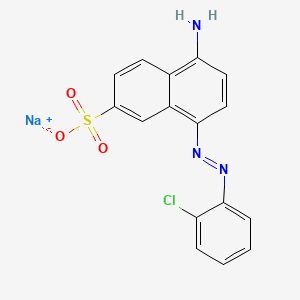

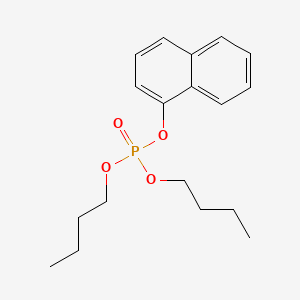


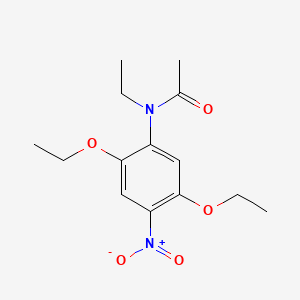

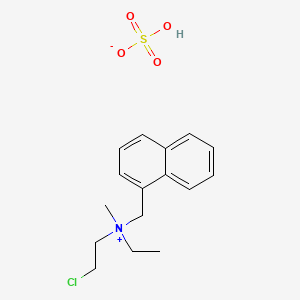
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)

